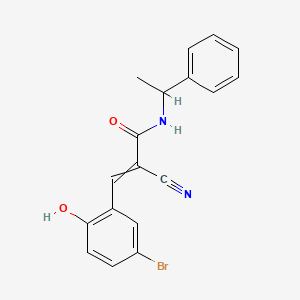

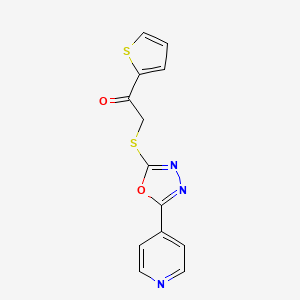

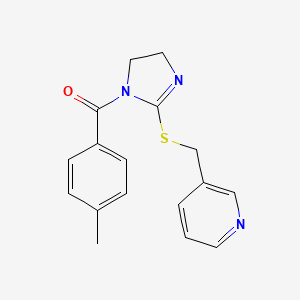

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD4 inhibitor and has been shown to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Analogues of Active Metabolites

- Analogues of Leflunomide's Active Metabolite : Compounds similar to the specified chemical have been synthesized as analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These analogs, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, are known for inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a part in immune response modulation (Ghosh, Zheng, & Uckun, 1999).

Synthesis and Characterization of Complexes

- Metallophthalocyanines Derivatives : Research includes the synthesis of novel metallophthalocyanines derived from compounds structurally related to the query compound. These derivatives, such as those involving Zn, Mg, and Co, have been investigated for their aggregation properties, electrochemical behavior, and interaction with various metal ions, demonstrating potential applications in materials science and sensor technology (Aktaş Kamiloğlu et al., 2020).

Mechanism-Based Inhibitors

- Inhibition of Dopamine Beta-Hydroxylase : A study on the mechanism-based inhibition of dopamine beta-hydroxylase by 2-bromo-3-(p-hydroxyphenyl)-1-propene reveals insights into the enzymatic inactivation pathways, which could have implications in neurological research and therapy (Colombo et al., 1984).

Corrosion Inhibition

- Acrylamide Derivatives as Corrosion Inhibitors : The study on acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, focuses on their effectiveness as corrosion inhibitors for copper in nitric acid solutions, showcasing their potential in industrial applications related to metal preservation and protection (Abu-Rayyan et al., 2022).

Electrospray Ionization Mass Spectrometry

- Study on Polyamine Toxins : A research piece on the fragmentation pattern of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide through electrospray ionization mass spectrometry offers insights into the structural analysis and characterization of complex organic molecules, which is essential in analytical chemistry and toxicology (Bigler & Hesse, 1995).

Propriétés

IUPAC Name |

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(13-5-3-2-4-6-13)21-18(23)15(11-20)9-14-10-16(19)7-8-17(14)22/h2-10,12,22H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWICFCYANMZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

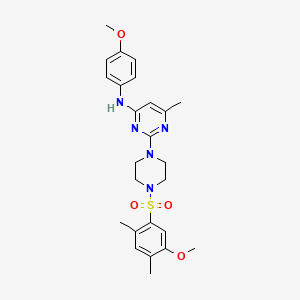

![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)

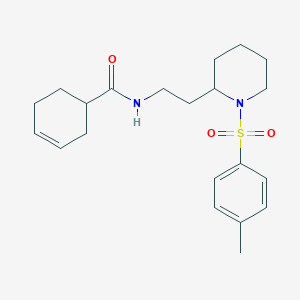

![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

![N-[2-[(3-Methoxyphenyl)methoxy]ethyl]prop-2-enamide](/img/structure/B2814472.png)

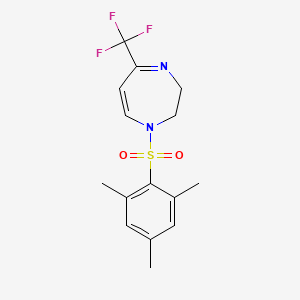

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)